4-(Piperidin-1-yl)benzene-1-diazonium
Description
Properties
CAS No. |
46313-41-1 |
|---|---|
Molecular Formula |
C11H14N3+ |
Molecular Weight |
188.25 g/mol |
IUPAC Name |
4-piperidin-1-ylbenzenediazonium |
InChI |
InChI=1S/C11H14N3/c12-13-10-4-6-11(7-5-10)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2/q+1 |
InChI Key |
OWJOUAQWZXIVJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)[N+]#N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (NAS)
4-Chloronitrobenzene reacts with piperidine under basic conditions to form 4-(piperidin-1-yl)nitrobenzene. Typical conditions include:
- Solvent: Dimethylformamide (DMF) or toluene
- Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
- Temperature: 80–120°C
- Reaction Time: 12–24 hours.
The reaction proceeds via a two-step mechanism:
- Formation of a Meisenheimer complex through aromatic ring activation.
- Displacement of the chloride by piperidine’s nitrogen lone pair.
Nitro Group Reduction
4-(Piperidin-1-yl)nitrobenzene is reduced to the aniline derivative using catalytic hydrogenation or chemical reductants:
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Catalytic Hydrogenation | H₂ (1–3 atm), Pd/C (10%), ethanol | 90–95 | |
| Fe/HCl | Fe powder, HCl (conc.), H₂O, reflux | 75–80 | |
| Na₂S₂O₄ | Aqueous NaOH, room temperature | 70–75 |
The choice of method depends on scalability and purity requirements. Catalytic hydrogenation is preferred industrially due to higher yields and cleaner profiles.
Diazotization to 4-(Piperidin-1-yl)benzene-1-diazonium
Diazotization of 4-(piperidin-1-yl)aniline involves treatment with nitrous acid (HNO₂) under acidic, low-temperature conditions.
Standard Laboratory Protocol
- Reagents:
- 4-(Piperidin-1-yl)aniline (1 equiv)
- Sodium nitrite (NaNO₂, 1.1 equiv)
- Hydrochloric acid (HCl, 3–4 equiv)
- Solvent: Water or water-ice mixture
- Temperature: 0–5°C
- Reaction Time: 30–60 minutes.
Mechanism:
- Protonation of the aniline’s amino group.
- Reaction with nitrous acid to form the diazonium ion (N₂⁺).
- Stabilization via resonance with the piperidine and aromatic systems.
Industrial-Scale Adaptations
Large-scale production employs continuous flow reactors to enhance safety and efficiency:
- Reactors: Microfluidic or tubular systems
- Temperature Control: Jacketed cooling (-5°C)
- Residence Time: <10 minutes
- Byproduct Mitigation: Inline neutralization of excess HNO₂.
Advantages:
Purification and Stabilization
Diazonium salts are thermally unstable; thus, isolation requires careful handling.
Isolation Techniques
Stabilization Strategies
| Additive | Mechanism | Stability Extension |
|---|---|---|
| Zinc Chloride (ZnCl₂) | Forms stable complexes | 2–3 days at 0°C |
| Sulfonic Acid Resins | Absorbs moisture and protons | 1 week at -20°C |
| Polyethylene Glycol | Encapsulates diazonium ions | 48 hours at 5°C |
Alternative Synthetic Routes
Solid-Phase Synthesis
Immobilization of 4-(piperidin-1-yl)aniline on polystyrene resins enables iterative diazotization and coupling, ideal for combinatorial chemistry.
Conditions:
Electrochemical Diazotization
A novel method using Pt electrodes in HCl/NaNO₂ electrolyte avoids stoichiometric acid use:
Analytical Characterization
Key spectroscopic data for validation:
Industrial Applications
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-1-yl)benzene-1-diazonium undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in aqueous or alcoholic media with the corresponding nucleophile.
Coupling Reactions: Often performed in alkaline conditions with phenols or amines.
Reduction Reactions: Commonly use reducing agents like sodium sulfite or stannous chloride.
Major Products
Substitution Reactions: Products include halogenated, hydroxylated, or cyanated benzene derivatives.
Coupling Reactions: Azo compounds with vibrant colors, useful in dye manufacturing.
Reduction Reactions: 4-(Piperidin-1-yl)aniline.
Scientific Research Applications
4-(Piperidin-1-yl)benzene-1-diazonium has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with various biomolecules.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of dyes and pigments due to its ability to form stable azo compounds.
Mechanism of Action
The mechanism of action of 4-(Piperidin-1-yl)benzene-1-diazonium primarily involves its diazonium group, which can undergo electrophilic substitution reactions. The diazonium group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various substituted benzene derivatives. In biological systems, it may interact with nucleophilic sites on proteins and nucleic acids, potentially altering their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aromatic Diazonium Salts with Piperidine/Piperazine Substituents
The following table compares 4-(Piperidin-1-yl)benzene-1-diazonium with other diazonium salts containing piperidine/piperazine moieties:
Key Observations:
- Reactivity : The piperidin-1-yl group in the target compound enhances nucleophilic substitution efficiency compared to bulkier substituents (e.g., trifluoromethylphenyl in ).
- Stability : Diazonium salts with electron-donating groups (e.g., piperidin-1-yl) are less stable than those with electron-withdrawing groups (e.g., esters in ), limiting their isolation and requiring in situ use .
Non-Diazonium Piperidine Derivatives
4-(Piperidin-1-yl)benzaldehyde
- Structure : Benzaldehyde with a para-piperidin-1-yl group.
- Synthesis: Prepared via Claisen–Schmidt condensation for indeno[1,2-c]pyrazole synthesis .
- Application: Key intermediate in EGFR tyrosine kinase inhibitors for non-small cell lung cancer (NSCLC) therapy .
- Comparison : Unlike the diazonium salt, this aldehyde derivative is stable and participates in cyclocondensation reactions without decomposition .
Piperazine-1,4-diamine Derivatives
- Examples : Piperazine-1,4-diamine hydrochloride (Similarity: 0.85) and 4-methylpiperazin-1-amine dihydrochloride (Similarity: 0.95) .
- Application : Used in antitumor and antimicrobial agents due to their chelating properties.
- Comparison : Piperazine derivatives exhibit higher water solubility than piperidine-based diazonium salts, making them preferable for formulations .
Key Insight:
The piperidin-1-yl group enhances binding to hydrophobic enzyme pockets (e.g., Pks13 and EGFR), but its incorporation into diazonium salts limits direct therapeutic use due to instability.
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